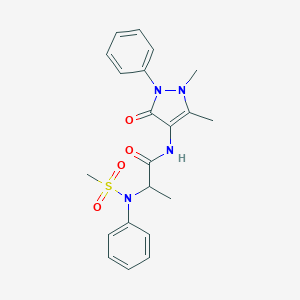
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide, commonly known as DMAP, is a chemical compound that has gained significant attention in scientific research applications. DMAP is a pyrazolyl propanamide derivative that has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMAP is not fully understood. However, it has been suggested that DMAP exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which promotes the expression of genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
DMAP has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. DMAP has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated macrophages. Additionally, DMAP has been found to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. DMAP is also stable under a wide range of conditions and can be stored for long periods. However, DMAP has some limitations. It is highly toxic and requires careful handling. Additionally, DMAP has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DMAP. One potential direction is to explore its use as a therapeutic agent for various diseases, including cancer and viral infections. Another potential direction is to investigate the mechanism of action of DMAP in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of DMAP for therapeutic use. Finally, the development of more soluble derivatives of DMAP could expand its use in lab experiments.
Conclusion
In conclusion, DMAP is a pyrazolyl propanamide derivative that has gained significant attention in scientific research applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on DMAP, including its use as a therapeutic agent and investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of DMAP involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxylic acid with N-methylsulfonylaniline in the presence of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields DMAP as a white solid with a yield of 70-80%.
Aplicaciones Científicas De Investigación
DMAP has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antiviral activities. DMAP has also been studied for its potential use as a diagnostic tool for cancer and infectious diseases.
Propiedades
Nombre del producto |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
|---|---|
Fórmula molecular |
C21H24N4O4S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C21H24N4O4S/c1-15-19(21(27)24(23(15)3)17-11-7-5-8-12-17)22-20(26)16(2)25(30(4,28)29)18-13-9-6-10-14-18/h5-14,16H,1-4H3,(H,22,26) |
Clave InChI |
NFTNSCZJHKDJFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)N(C3=CC=CC=C3)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3,5-Dimethylphenyl)-1,7-diethyl-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B297769.png)
![17-(4-Chloro-3-fluorophenyl)-1-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B297771.png)
![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297778.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297786.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297787.png)
